(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 1345959-95-6
Cat. No.: VC11724341
Molecular Formula: C15H14OS
Molecular Weight: 242.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1345959-95-6 |
|---|---|
| Molecular Formula | C15H14OS |
| Molecular Weight | 242.3 g/mol |
| IUPAC Name | (E)-1-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H14OS/c1-11-5-7-14(12(2)10-11)15(16)8-6-13-4-3-9-17-13/h3-10H,1-2H3/b8-6+ |
| Standard InChI Key | QSNXEKAYHYXCPI-SOFGYWHQSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
| SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Introduction
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound with a molecular formula of C15H14OS. It is a chalcone derivative, featuring a thiophene ring attached to a phenyl ring through a prop-2-en-1-one linker. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features.
Synthesis and Availability
The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves condensation reactions between thiophene-2-carbaldehyde and 2,4-dimethylacetophenone in the presence of a base. This compound is available from various chemical suppliers, including Fluorochem Ltd. and Parchem, for research purposes .
Research Findings and Future Directions
Research on thiophene-based compounds has highlighted their versatility in medicinal chemistry. The presence of a thiophene ring can contribute to a compound's bioactivity by influencing its interaction with biological targets. Future studies could focus on modifying (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one to enhance its biological activity or explore its potential in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume